8-Hydroxydeca-2,4,6-trienoic acid
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Overview
Description
8-Hydroxydeca-2,4,6-trienoic acid is a chemical compound with the molecular formula C10H14O3. It is characterized by the presence of a hydroxyl group and a conjugated triene system within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxydeca-2,4,6-trienoic acid can be achieved through several methods. One common approach involves the use of deuterium-labeled compounds and 2H NMR spectroscopy for analysis. This method has shown that the compound can be incorporated intact into other molecules when administered to growing cells of Aspergillus melleus .
Industrial Production Methods: the use of polyketide synthase pathways in microorganisms like Aspergillus melleus suggests potential biotechnological approaches for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxydeca-2,4,6-trienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the hydroxyl group and conjugated triene system makes it reactive under different conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can reduce the carbonyl group back to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can regenerate the hydroxyl group .
Scientific Research Applications
8-Hydroxydeca-2,4,6-trienoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Hydroxydeca-2,4,6-trienoic acid involves its incorporation into larger molecules through enzymatic pathways. In Aspergillus melleus, it is incorporated into aspyrone via polyketide synthase pathways. The hydroxyl group and conjugated triene system play crucial roles in its reactivity and incorporation into other molecules .
Comparison with Similar Compounds
- 3-Hydroxydeca-4,6,8-trienoic acid
- Octa-2,4,6-trienoic acid
Comparison: 8-Hydroxydeca-2,4,6-trienoic acid is unique due to the presence of the hydroxyl group at the 8th position, which imparts distinct chemical properties and reactivity. Similar compounds like 3-Hydroxydeca-4,6,8-trienoic acid and octa-2,4,6-trienoic acid lack this specific hydroxyl group, leading to differences in their chemical behavior and applications .
Properties
CAS No. |
63436-34-0 |
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Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
8-hydroxydeca-2,4,6-trienoic acid |
InChI |
InChI=1S/C10H14O3/c1-2-9(11)7-5-3-4-6-8-10(12)13/h3-9,11H,2H2,1H3,(H,12,13) |
InChI Key |
BAXOWUQPKPOQNO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C=CC=CC=CC(=O)O)O |
Origin of Product |
United States |
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